1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene is a fluorinated organic compound characterized by its unique bicyclic structure. This compound is notable for its high fluorine content, which imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene typically involves multiple steps, starting from simpler fluorinated precursors. The reaction conditions often require the use of specialized reagents and catalysts to achieve the desired fluorination and cyclization. Industrial production methods may involve scaling up these synthetic routes while ensuring safety and efficiency .
Analyse Chemischer Reaktionen
1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove fluorine atoms or reduce other functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique properties.
Industry: Utilized in the production of specialty materials and coatings.
Wirkmechanismus
The mechanism by which 1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to specific sites on these targets, leading to changes in their activity or function .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene can be compared with other fluorinated bicyclic compounds, such as:
1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hexane: Similar structure but lacks the double bond.
1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-3-ene: Double bond in a different position. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the position of the double bond, which influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
30301-52-1 |
---|---|
Molekularformel |
C6F8 |
Molekulargewicht |
224.05 g/mol |
IUPAC-Name |
1,2,3,4,5,5,6,6-octafluorobicyclo[2.2.0]hex-2-ene |
InChI |
InChI=1S/C6F8/c7-1-2(8)4(10)3(1,9)5(11,12)6(4,13)14 |
InChI-Schlüssel |
AJTKUOCMZNXORJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C2(C1(C(C2(F)F)(F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.